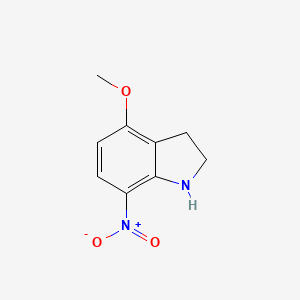

4-Methoxy-7-nitro-indoline

Description

Historical Context and Evolution of Photocaging Strategies

The concept of using light to control chemical reactivity dates back to the early 20th century, but its application in biology with PPGs began to gain traction in the 1970s. acs.orgwikipedia.org Early work by Kaplan and colleagues on "caged" ATP marked a pivotal moment, demonstrating the potential to study complex biological processes on very short timescales. psu.eduacs.org The first generation of PPGs was dominated by the o-nitrobenzyl group and its derivatives. psu.eduacs.org While effective, these compounds often required UV light for cleavage, which can be damaging to living cells and has limited tissue penetration. csic.es

This limitation spurred the development of new generations of PPGs with improved photochemical properties. Research has focused on creating cages that can be cleaved by longer wavelength light, including visible and near-infrared (NIR) light, which is less phototoxic and allows for deeper tissue penetration. csic.esed.ac.uk A significant advancement in this area is the use of two-photon excitation (2PE), which allows for highly localized uncaging in a three-dimensional space by using two lower-energy photons to achieve excitation. ed.ac.ukwiley-vch.de Modern strategies aim to optimize quantum yield (the efficiency of photorelease), photolysis rates, and the biological inertness of both the caged compound and the photolytic byproducts. psu.eduacs.org

Indoline-Based Systems as Promising PPG Platforms

Among the various classes of PPGs developed, indoline-based systems have emerged as a particularly promising platform. acs.org The 7-nitroindoline (B34716) (NI) scaffold, first explored for peptide synthesis, was later adapted for the rapid release of bioactive molecules. wiley-vch.de These compounds are highly resistant to hydrolysis, making them stable in aqueous biological environments. nih.govresearchgate.net

The photochemistry of 1-acyl-7-nitroindolines involves the cleavage of the acyl group upon irradiation with near-UV light, releasing a carboxylic acid. psu.eduresearchgate.net In aqueous solutions, the photoreaction produces a nitrosoindole as a byproduct. wiley-vch.deiris-biotech.de The photochemical properties of nitroindolines can be fine-tuned by modifying the aromatic ring. acs.org For instance, the introduction of electron-donating or electron-withdrawing substituents can influence the efficiency and products of photolysis. researchgate.net This tunability allows for the rational design of nitroindoline (B8506331) cages for specific applications. Furthermore, some nitroindoline derivatives are suitable for two-photon uncaging, a technique that provides exceptional spatiotemporal control for releasing bioactive compounds deep within biological tissues. ed.ac.ukiris-biotech.denih.gov

Research Landscape of 4-Methoxy-7-nitro-indoline in Modern Chemical Research

The this compound (MNI) group is a second-generation photoremovable protecting group derived from the 7-nitroindoline scaffold. nih.govresearchgate.net The addition of a methoxy (B1213986) group at the 4-position significantly enhances the photochemical properties compared to the parent NI-caged compounds. nih.govresearchgate.net Specifically, MNI-caged compounds exhibit a higher efficiency of photorelease upon flash photolysis. nih.govresearchgate.net

MNI has been successfully employed to cage a variety of biologically important molecules, including amino acid neurotransmitters like L-glutamate and D-aspartate, as well as plant hormones such as auxins. iris-biotech.deresearchgate.netscispace.comacs.org MNI-caged compounds are valued for their high stability in physiological buffers, resistance to enzymatic hydrolysis, and the rapid release of the active molecule upon photolysis. researchgate.netiris-biotech.deresearchgate.net The photolysis half-time for MNI is typically in the sub-millisecond range, which is crucial for studying fast biological processes like synaptic transmission. iris-biotech.deiris-biotech.de

Research has demonstrated that MNI-caged compounds are biologically inert before photolysis, showing no significant agonist or antagonist activity at relevant receptors. nih.govacs.org Upon irradiation with near-UV light (around 365 nm) or via two-photon excitation (around 720 nm), the MNI cage is cleaved, liberating the active molecule. iris-biotech.deresearchgate.net This has enabled researchers to optically control auxin-responsive gene expression in plants and to selectively activate glutamate (B1630785) transporters and receptors in brain tissue with high precision. researchgate.netacs.org The favorable characteristics of the MNI cage have established it as a widely used tool for the spatiotemporal control of signaling pathways in diverse biological systems. researchgate.netiris-biotech.de

Photochemical Properties of MNI-Caged Compounds

| Caged Compound | Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (δu) (GM) | Photorelease Half-time (t1/2) |

| MNI-L-glutamate | ~365 (1PE), ~720 (2PE) | 0.065 iris-biotech.deiris-biotech.de | 0.06 iris-biotech.deiris-biotech.deresearchgate.net | <0.26 ms (B15284909) nih.goviris-biotech.deiris-biotech.de |

| MNI-D-aspartate | ~365 (1PE) | 0.09 scispace.comacs.org | Not Reported | Not Reported |

1PE: One-Photon Excitation; 2PE: Two-Photon Excitation; GM: Goeppert-Mayer units.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGYAUWOAQHIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNC2=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 7 Nitro Indoline

Established Synthetic Pathways for Indoline (B122111) Core Functionalization

The functionalization of the indoline core, a saturated analog of indole (B1671886), presents a different set of challenges and opportunities compared to its aromatic counterpart. The benzene (B151609) ring of indoline can be functionalized using electrophilic aromatic substitution reactions, though the outcomes can be influenced by the directing effects of the amino group and any existing substituents. Common strategies for introducing substituents onto the indoline ring include:

Nitration: The introduction of a nitro group onto the aromatic ring of indoline is a common transformation, typically achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration is dictated by the directing effects of the existing substituents.

Halogenation: Halogens can be introduced onto the indoline ring, which can then serve as handles for further functionalization through cross-coupling reactions.

Friedel-Crafts Reactions: Acylation and alkylation reactions can be used to introduce carbon-based substituents, although these reactions can sometimes be complicated by the reactivity of the nitrogen atom.

Reduction of Substituted Indoles: A prevalent method for accessing substituted indolines involves the synthesis of a correspondingly substituted indole, followed by reduction of the pyrrole (B145914) ring. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd/C), chemical reduction with reagents like sodium cyanoborohydride, or transfer hydrogenation.

Strategies for Introduction of Methoxy (B1213986) and Nitro Groups onto the Indoline Scaffold

The synthesis of 4-Methoxy-7-nitro-indoline requires the specific placement of a methoxy group at the C4 position and a nitro group at the C7 position. This can be approached in a few ways:

Starting from a pre-functionalized precursor: A common strategy is to begin with a commercially available or readily synthesized benzene derivative that already contains the desired methoxy and nitro groups in the correct relative positions. This precursor can then be elaborated to form the indoline ring.

Sequential functionalization of the indoline or indole core: Another approach involves the sequential introduction of the methoxy and nitro groups onto a pre-formed indoline or indole scaffold. The order of these introductions is crucial to ensure the correct regiochemistry. For instance, the nitration of 4-methoxyindole (B31235) would need to be selective for the C7 position.

A plausible synthetic route could involve the Leimgruber–Batcho indole synthesis, which is a versatile method for preparing substituted indoles from o-nitrotoluenes orgsyn.org. This could be adapted to start with a precursor that would lead to a 4-methoxy-7-nitroindole, which is then reduced to the target indoline.

Precursor Molecule Selection and Optimized Reaction Conditions

The selection of the starting material is critical for the successful synthesis of this compound. A potential precursor is 3-methoxy-2,6-dinitrotoluene.

Proposed Synthetic Pathway:

Condensation: 3-Methoxy-2,6-dinitrotoluene can be reacted with a dimethylformamide acetal (B89532) to form an enamine.

Reductive Cyclization: The resulting enamine can then undergo reductive cyclization to form the 4-methoxy-7-nitroindole ring. This reduction can be achieved using various reagents, such as iron in acetic acid or catalytic hydrogenation.

Reduction to Indoline: The final step would be the selective reduction of the pyrrole ring of the 4-methoxy-7-nitroindole to yield this compound. This can be accomplished using reducing agents like sodium cyanoborohydride.

Optimized Reaction Conditions:

The optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters to consider include:

| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) |

| Condensation | Dimethylformamide dimethyl acetal | DMF | 110-120 | 2-4 |

| Reductive Cyclization | Fe/CH₃COOH or H₂/Pd-C | Ethanol/Acetic Acid | Reflux | 4-8 |

| Indole to Indoline Reduction | NaBH₃CN | Acetic Acid | Room Temperature | 12-24 |

This is an interactive data table based on established chemical principles for similar transformations.

Derivatization Strategies for this compound Analogues

The presence of the nitro group and the secondary amine in this compound provides opportunities for further derivatization to create a library of analogues.

N-Acylation/N-Alkylation: The nitrogen atom of the indoline ring can be readily acylated or alkylated to introduce a variety of substituents. N-acylation can be achieved using acid chlorides or anhydrides in the presence of a base. N-alkylation can be performed using alkyl halides. Research on N-acyl-7-nitroindolines has shown their utility as photocleavable protecting groups nih.gov.

Reduction of the Nitro Group: The nitro group at the C7 position can be reduced to an amino group, which can then be further functionalized. This reduction can be achieved using standard conditions such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media. The resulting 7-aminoindoline can undergo reactions such as diazotization followed by Sandmeyer reactions to introduce a range of substituents.

Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups at this position, although this is generally less common for nitro groups on a benzene ring unless there are other strongly activating groups present.

Analytical Techniques for Confirming Synthetic Product Integrity

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized this compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To determine the proton environment and confirm the structure. | Signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the indoline ring. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern. |

| ¹³C NMR Spectroscopy | To identify the number and type of carbon atoms. | Resonances for all nine carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, methoxy). |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of this compound (C₉H₁₀N₂O₃, MW: 194.19 g/mol ). The fragmentation pattern can provide further structural information. |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the N-H bond of the indoline, the C-O bond of the methoxy group, and the asymmetric and symmetric stretching vibrations of the nitro group. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |

| Elemental Analysis | To determine the elemental composition. | The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen should match the calculated values for the molecular formula C₉H₁₀N₂O₃. |

This is an interactive data table outlining standard analytical procedures for organic compound characterization.

Theoretical and Computational Investigations of 4 Methoxy 7 Nitro Indoline

Quantum Mechanical Approaches for Electronic Structure Elucidation

Quantum mechanical calculations are fundamental in predicting the molecular properties of 4-Methoxy-7-nitro-indoline from first principles. These methods allow for a detailed examination of the molecule's electronic distribution and energy levels, which are key to understanding its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Methodologies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its ground state geometry and electronic properties. The B3LYP functional, a hybrid functional, is often utilized in these calculations as it provides a reliable balance between accuracy and computational cost for predicting geometries and energetic properties of organic molecules. researchgate.net The selection of an appropriate basis set is also critical for obtaining accurate results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. nhsjs.com TD-DFT is an extension of DFT that allows for the calculation of excited state properties, such as electronic excitation energies and transition probabilities. nhsjs.com This method is particularly useful for predicting the absorption spectra of molecules and has been shown to be quite accurate, though its reliability can depend on molecular size. nhsjs.com For this compound, TD-DFT calculations help in identifying the electronic transitions that occur when the molecule interacts with light, which is essential for its function as a photoremovable protecting group. nhsjs.com These calculations can model various electronic transitions, including singlet-singlet and singlet-triplet excitations. nhsjs.com

Basis Set Selection and Computational Parameters in Indoline (B122111) Systems

The choice of basis set is a critical parameter in all quantum chemical calculations as it directly impacts the accuracy and computational cost of the simulation. numberanalytics.comresearchgate.net A basis set is a set of mathematical functions used to build molecular orbitals. numberanalytics.com For indoline systems, a balance must be struck between the size of the basis set and the computational resources available.

In studies involving this compound, the def2-TZVP basis set has been selected for its balance of accuracy and efficiency in describing electronic structures and excitation energies. nhsjs.com Other commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-311++G(d,p), and the correlation-consistent basis sets, like aug-cc-pVDZ. researchgate.netsemanticscholar.org The 6-311++G(d,p) basis set, being of triple-zeta quality for valence electrons, is often favored for geometry optimization and spectral calculations due to its good performance. researchgate.net The inclusion of diffuse functions (indicated by "+" or "aug-") is important for describing weakly bound electrons and anions, which can be relevant for certain chemical processes. researchgate.netsemanticscholar.org The choice of computational parameters, such as the functional and basis set, is crucial for obtaining results that are in good agreement with experimental data.

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. These predictions can then be validated against experimental data, providing a powerful synergy between theory and experiment.

Computational Prediction of Absorption Spectra and Maxima

TD-DFT calculations are used to predict the absorption spectrum of this compound. nhsjs.com These calculations provide the excitation energies corresponding to electronic transitions, which can be related to the wavelengths of maximum absorption (λmax). For this compound, TD-DFT calculations have been performed to determine its absorption spectrum, revealing the wavelengths at which the molecule is most likely to absorb light. nhsjs.com The predicted absorption maximum can be compared with experimental data, if available, to validate the computational methodology. For instance, a study reported a strong similarity, with only a 6.18% difference, between the TD-DFT calculated absorption maximum and previously recorded values for this compound. nhsjs.com

Below is a table summarizing the results of TD-DFT calculations for the absorption spectrum of this compound.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| 3.39 | 365.78 | 0.098 |

| 3.97 | 312.34 | 0.125 |

| 4.54 | 273.13 | 0.032 |

| 4.78 | 259.41 | 0.011 |

| 5.01 | 247.50 | 0.213 |

| 5.15 | 240.78 | 0.009 |

| 5.37 | 230.91 | 0.004 |

| 5.51 | 225.05 | 0.017 |

| 5.58 | 222.22 | 0.007 |

| 5.89 | 210.53 | 0.021 |

Table 1: Absorption spectrum data for this compound obtained through ORCA TD-DFT calculations. nhsjs.com

Oscillator Strength Calculations for Electronic Transitions

In addition to excitation energies, TD-DFT calculations also yield oscillator strengths for each electronic transition. nhsjs.com The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. A higher oscillator strength indicates a more intense absorption band. For this compound, the calculated oscillator strengths help to identify the most significant electronic transitions contributing to its absorption spectrum. nhsjs.com This information is crucial for understanding the efficiency of light absorption at specific wavelengths, which is a key factor in the performance of photoremovable protecting groups. nhsjs.com

The following table presents the calculated oscillator strengths for the electronic transitions of this compound.

| State | Energy (cm⁻¹) | Wavelength (nm) | Oscillator Strength |

| 1 | 27335.78 | 365.81 | 0.098316 |

| 2 | 32016.39 | 312.34 | 0.125112 |

| 3 | 36612.37 | 273.13 | 0.031982 |

| 4 | 38548.67 | 259.41 | 0.010978 |

| 5 | 40403.25 | 247.50 | 0.213401 |

| 6 | 41531.69 | 240.78 | 0.008912 |

| 7 | 43306.57 | 230.91 | 0.003517 |

| 8 | 44435.33 | 225.05 | 0.017289 |

| 9 | 44999.89 | 222.22 | 0.007112 |

| 10 | 47499.51 | 210.53 | 0.021318 |

Table 2: Calculated excited states of this compound. nhsjs.com

Comparison of Theoretical and Experimental Spectroscopic Data

A direct comparison of theoretical and experimental spectroscopic data for this compound is not readily found in current research. However, studies on similar molecules, such as various substituted indolines and other nitroaromatic compounds, demonstrate a general methodology and expected outcomes.

Typically, quantum chemical calculations are performed to predict vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis). These theoretical values are then compared against experimental measurements. For instance, in computational studies of other indoline derivatives, the calculated vibrational frequencies using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) often show good correlation with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and other systematic errors. als-journal.comnih.gov

Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding maximum absorption wavelengths (λmax). For a related compound, 4-methoxy-7-nitro-1H-indole, a different photolysis product was reported to have an absorption maximum at 398 nm in aqueous solution. psu.edu Theoretical calculations for other nitro-substituted heterocyclic compounds have shown that the choice of functional and solvent model is crucial for accurately predicting the λmax values, which are sensitive to the electronic environment. als-journal.comnih.gov

Table 1: Illustrative Comparison of Spectroscopic Data (Hypothetical for this compound) (Note: This table is a hypothetical representation based on typical findings for similar compounds and is for illustrative purposes only, as direct data for the title compound is not available.)

| Spectroscopic Technique | Experimental Value | Theoretical Value (DFT/B3LYP) | Assignment |

|---|---|---|---|

| FT-IR (cm⁻¹) | |||

| ~3400 | ~3450 | N-H stretch | |

| ~1520 | ~1530 | NO₂ asymmetric stretch | |

| ~1340 | ~1350 | NO₂ symmetric stretch | |

| ~1280 | ~1290 | C-O-C stretch (methoxy) | |

| UV-Vis (nm) |

Molecular Orbital Analysis and Charge Distribution Studies

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. dergipark.org.tr

For aromatic and heterocyclic compounds, the HOMO is typically a π-orbital associated with the electron-donating regions of the molecule, while the LUMO is a π*-orbital located over the electron-accepting regions. In this compound, the electron-donating methoxy (B1213986) group and the indoline nitrogen are expected to contribute significantly to the HOMO. Conversely, the powerful electron-withdrawing nitro group will dominate the LUMO, localizing electron density on the nitro group and the adjacent aromatic ring. tandfonline.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. bohrium.com The presence of both a strong donating group (-OCH₃) and a strong withdrawing group (-NO₂) on the indoline scaffold suggests a relatively small energy gap, leading to significant intramolecular charge transfer characteristics. dergipark.org.tr This is a common feature in "push-pull" systems and is responsible for their often-intense color and nonlinear optical properties. acs.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack. Regions of positive potential (blue) would be expected around the N-H proton of the indoline ring, making it susceptible to nucleophilic attack. researchgate.net

Table 2: Predicted Molecular Orbital Properties for this compound (Note: The values in this table are estimates based on computational studies of similar nitroaromatic and indole (B1671886) compounds.)

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Represents electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Indicates chemical reactivity and stability |

| HOMO Localization | Indoline ring and Methoxy group | Electron-rich regions |

| LUMO Localization | Nitro group and Benzene (B151609) ring | Electron-deficient regions |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily centered around the five-membered indoline ring and the orientation of the methoxy group. The indoline ring itself is not planar and can adopt an "envelope" or "twisted" conformation, where one of the saturated carbon atoms puckers out of the plane of the other four atoms.

A Potential Energy Surface (PES) scan can be performed computationally to explore the energetic landscape of these conformations. ufms.br This involves systematically changing key dihedral angles and calculating the relative energy of each resulting geometry. For the indoline ring, the puckering of the C2 and C3 atoms would be a key conformational variable.

Another important aspect is the rotation around the Ar-OCH₃ bond of the methoxy group. The PES for this rotation would likely reveal two stable conformers: a planar conformer where the methyl group lies in the plane of the aromatic ring, and a non-planar (orthogonal) conformer. The planar conformation is often more stable due to favorable electronic conjugation between the oxygen lone pairs and the aromatic π-system. researchgate.net However, steric hindrance with adjacent groups can influence the preferred orientation.

Computational studies on similar substituted aromatic systems have shown that energy barriers to interconversion between different conformers are typically low, on the order of a few kcal/mol, suggesting that multiple conformations may coexist at room temperature. researchgate.net The specific energy landscape for this compound would determine the most stable ground-state geometry, which is crucial for accurate predictions of its spectroscopic and electronic properties.

Photochemical Mechanisms and Kinetics of 4 Methoxy 7 Nitro Indoline

Photoexcitation Dynamics and Energy Dissipation Pathways

Upon absorption of light, typically in the UV-A range (300-380 nm), the 4-methoxy-7-nitro-indoline chromophore is promoted to an electronically excited state. The specific dynamics of this excitation and the subsequent energy dissipation pathways are complex and crucial for the efficiency of the desired photoreaction. For the general class of 1-acyl-7-nitroindolines, it is understood that the process begins with the population of a singlet excited state, which can then undergo intersystem crossing to a triplet state.

While detailed transient absorption spectroscopic data specifically for this compound is not extensively available in the public domain, studies on the broader class of nitroaromatic compounds suggest that the nitro group plays a central role in the excited-state dynamics. The presence of the electron-donating methoxy (B1213986) group at the 4-position can influence the energy levels of the excited states and the efficiency of intersystem crossing. However, it has been noted that excessive electron-donation by substituents on the nitroindoline (B8506331) ring can sometimes divert the excited state into non-productive energy dissipation pathways, thereby reducing the efficiency of the desired photocleavage nih.gov.

Energy dissipation can occur through several competing pathways:

Fluorescence: Radiative decay from the singlet excited state back to the ground state.

Internal Conversion: Non-radiative decay from a higher to a lower electronic state of the same multiplicity.

Intersystem Crossing: Non-radiative transition between states of different multiplicity (e.g., from a singlet to a triplet state).

Photochemical Reaction: The excited state proceeds through a chemical transformation, leading to the cleavage of the bond to the caged molecule.

For this compound derivatives to be effective caged compounds, the photochemical reaction pathway must be highly efficient, minimizing energy loss through non-productive routes.

Mechanistic Pathways of Photocleavage and Uncaging

The uncaging of a molecule from a this compound cage is a multi-step photochemical process. The generally accepted mechanism for 1-acyl-7-nitroindolines proceeds via the triplet excited state and involves a key intermediate.

The nitro group at the 7-position is the primary photoactive center of the molecule. Upon excitation, an intramolecular redox reaction is initiated. The mechanism is thought to involve the transfer of the acyl group from the indoline (B122111) nitrogen to one of the oxygen atoms of the nitro group. This rearrangement leads to the formation of a critical, short-lived intermediate known as an acetic nitronic anhydride (B1165640) researchgate.net. This type of photochemical rearrangement has been observed in other N-acyl-nitroaromatic compounds. The formation of this intermediate is the pivotal step that leads to the eventual release of the caged molecule.

The decomposition of the nitronic anhydride intermediate can proceed via different pathways, which are significantly influenced by the solvent environment, particularly the water content researchgate.net.

In highly aqueous solutions: The predominant pathway is an A(AL)1-like cleavage. This results in an intramolecular redox reaction within the aromatic system, releasing the carboxylic acid (the "uncaged" molecule) and forming a 7-nitrosoindole as the photoproduct nih.govresearchgate.net.

In solutions with low water content: An A(AC)2-type mechanism is favored. Here, water acts as a nucleophile, attacking the acyl group of the intermediate. This pathway also releases the carboxylic acid but regenerates the nitroindoline researchgate.net.

For applications in biological systems, which are aqueous, the formation of the 7-nitrosoindole is the expected outcome. The photolysis reaction and the appearance of products can be monitored using various spectroscopic techniques. UV-Vis spectrophotometry is commonly used to follow the disappearance of the starting material and the appearance of the photoproducts, which have distinct absorption spectra. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify the final stable products of the photolysis reaction. For studying the short-lived intermediates, time-resolved techniques such as nanosecond laser flash photolysis are required researchgate.net.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (e.g., photorelease) divided by the number of photons absorbed by the system. For caged compounds, a high quantum yield is desirable as it means that less light is required to release a given amount of the active molecule, minimizing potential photodamage to biological samples.

For derivatives of this compound, specifically MNI-caged L-glutamate, the quantum yield for photorelease has been determined to be in the range of 0.065 to 0.085 tocris.comrndsystems.com. This is considered to be a good efficiency for a caged compound and is approximately 2.5 times more efficient than the parent NI-caged L-glutamate (which lacks the methoxy group) tocris.comnih.govresearchgate.net.

| Compound | Quantum Yield (Φ) | Reference |

|---|---|---|

| MNI-caged L-glutamate | 0.065 - 0.085 | tocris.comrndsystems.com |

| MNI-caged Kainate | Similar to MNI-caged L-glutamate | nih.gov |

Influence of Environmental Factors on Photoreactivity

The photochemical behavior of this compound derivatives can be influenced by several environmental factors:

Solvent: As discussed previously, the water content of the solvent can significantly alter the reaction pathway and the nature of the photoproducts researchgate.net. The polarity and viscosity of the solvent can also affect the lifetimes of the excited states and the rates of the various reaction steps.

pH: The stability of the caged compound and the kinetics of the photorelease can be pH-dependent. MNI-caged L-glutamate is reported to be stable at neutral pH tocris.com.

Temperature: While specific studies on the temperature dependence of the photolysis of this compound are not readily available, photochemical reaction rates are generally temperature-dependent, although often to a lesser extent than thermal reactions.

Kinetic Studies of Photolytic Release Processes

The speed of release of the active molecule is a critical parameter for caged compounds, especially in neuroscience applications where processes on the millisecond or even sub-millisecond timescale are studied. Kinetic studies of 1-acyl-7-nitroindolines have shown that the photorelease of the protected molecule is a very rapid process.

Laser flash photolysis studies on model compounds have revealed that the decay of the transient nitronic anhydride intermediate, which corresponds to the release of the carboxylic acid, occurs on a sub-microsecond timescale researchgate.net. For MNI-caged L-glutamate, the photolysis has been shown to be fast, with a half-time of less than or equal to 0.26 milliseconds when using a xenon flashlamp nih.govresearchgate.net. This rapid release allows for the precise mimicking of fast biological signaling processes. The kinetics of the release can be monitored in real-time by measuring the physiological response to the uncaged molecule, for example, by recording the electrical currents in a neuron responding to photoreleased glutamate (B1630785) researchgate.net.

Applications of 4 Methoxy 7 Nitro Indoline As a Photoremovable Protecting Group in Advanced Chemical Biology

Design Principles for Site-Specific Photocaging of Biomolecules

The effective use of 4-Methoxy-7-nitro-indoline (MNI) as a photoremovable protecting group hinges on strategic design principles that ensure site-specific attachment and efficient photorelease. The MNI cage is typically attached to a functional group of a biomolecule, rendering it inactive until irradiation with UV light. iris-biotech.de

A key design consideration is the chemical linkage between the MNI moiety and the biomolecule. For caging carboxylic acids, such as the side chains of glutamate (B1630785) and aspartate, an acyl-nitroindoline linkage is commonly employed. iris-biotech.de This strategy has been successfully used to create MNI-caged amino acids suitable for solid-phase peptide synthesis (SPPS). iris-biotech.de The stability of the MNI group under standard SPPS conditions allows for its incorporation into specific sites within a peptide sequence. iris-biotech.de

Furthermore, the methoxy (B1213986) substituent on the indoline (B122111) ring enhances the photochemical properties of the cage, leading to more efficient photorelease compared to the parent 7-nitroindoline (B34716). nih.gov The design of MNI-caged compounds also takes into account their stability in aqueous and biological media. The nitroindolinyl moiety is notably stable in buffers commonly used for biochemical and physiological experiments, a significant advantage over ester-based protecting groups that are susceptible to enzymatic cleavage. iris-biotech.de

The synthesis of MNI-caged biomolecules often involves a multi-step process. For instance, the synthesis of MNI-caged EDTA, a calcium ion chelator, involved the nitration of an N-bromoacetyl indoline precursor, followed by reaction with a secondary amine and subsequent deprotection. nih.gov These synthetic strategies are crucial for the successful application of MNI in controlling the activity of a wide range of biomolecules.

Application in Spatiotemporal Control of Biochemical Processes

A significant application of this compound lies in its ability to exert spatiotemporal control over biochemical processes. By caging key signaling molecules and releasing them at precise times and locations with a focused light source, researchers can dissect complex biological pathways.

A prime example is the use of MNI-caged neurotransmitters to study synaptic transmission. MNI-caged L-glutamate, for instance, is a thermally stable and biologically inert precursor that rapidly releases L-glutamate upon flash photolysis. nih.gov This allows for the precise activation of glutamate receptors on cultured neurons, mimicking the natural process of neurotransmission with high temporal resolution. nih.gov The rapid photolysis of MNI-caged compounds, with a half-time of less than 0.26 ms (B15284909), is critical for studying fast cellular events. iris-biotech.denih.gov

The two-photon absorption capability of the MNI group further enhances spatiotemporal control. iris-biotech.de Two-photon excitation, using near-infrared light, allows for highly localized uncaging within a small focal volume, minimizing off-target effects and enabling the study of signaling events at the subcellular level. researchgate.net This technique has been widely adopted in neuroscience for mapping neuronal circuits and studying synaptic plasticity. researchgate.net

The versatility of MNI extends to the control of other cellular processes, such as protease activity and cellular signaling cascades, by caging relevant peptides or signaling molecules. iris-biotech.de The ability to initiate a biological process with a pulse of light provides an unparalleled tool for understanding the dynamic nature of cellular functions.

Integration into Gene Editing Systems for Inducible Control

While the application of photoremovable protecting groups to control gene editing technologies like CRISPR-Cas9 is an active area of research, specific and detailed studies on the integration of this compound for caging guide RNA (gRNA) are not yet prominently available in the reviewed scientific literature. The concept revolves around rendering the gRNA inactive until its photorelease, thereby providing inducible control over gene editing.

Strategies for Caging Guide RNA (gRNA) in CRISPR-Cas9 Technologies

The general strategy for caging gRNA involves the chemical modification of the RNA molecule to block its ability to guide the Cas9 nuclease to the target DNA sequence. This can be achieved by attaching a photocage to the nucleobases or the sugar-phosphate backbone of the gRNA. Upon irradiation, the photocage is cleaved, restoring the gRNA to its active form. While various photocages have been explored for this purpose, the specific application of this compound in this context has not been extensively documented in the available research.

Photorelease of Active gRNA and Cas-9 Nuclease Function

Following the hypothetical caging of a gRNA with this compound, the photorelease of the active gRNA would be initiated by UV light. This would, in principle, activate the CRISPR-Cas9 system at the desired time and location, leading to targeted gene cleavage. The rapid and efficient photorelease properties of MNI would be advantageous for achieving precise temporal control over gene editing. However, experimental validation and detailed protocols for the use of MNI-caged gRNA in CRISPR-Cas9 systems are pending in the scientific literature.

Controlled Release of Chemical Messengers and Bioactive Compounds

The MNI photocage has proven to be a valuable tool for the controlled release of a variety of chemical messengers and bioactive compounds, enabling the investigation of their roles in biological systems.

The most prominent examples are MNI-caged neurotransmitters, including L-glutamate, GABA, and glycine. nih.gov These caged compounds are highly resistant to hydrolysis and release the active neurotransmitter with high quantum efficiency upon photolysis. nih.gov MNI-caged L-glutamate, in particular, has been instrumental in neuroscience research due to its inertness at glutamate receptors prior to uncaging and its efficient photorelease. nih.gov

Beyond neurotransmitters, the MNI group can be used to cage other bioactive molecules containing a carboxylic acid or other suitable functional groups. This includes peptides, enzyme inhibitors, and other signaling molecules. The ability to deliver a pulse of a bioactive compound to a specific cellular or subcellular location provides a powerful method for studying dose-response relationships and the kinetics of biological processes.

Development of Photoreleasable Probes for Cellular Research

The development of photoreleasable probes is a burgeoning area of chemical biology, and this compound offers a promising scaffold for the design of such tools. These probes can be used to release fluorophores, chelators, or other reporter molecules to monitor cellular processes with high spatiotemporal resolution.

For instance, MNI has been used in the synthesis of a caged calcium ion chelator, MNI-caged EDTA. nih.gov The photorelease of EDTA allows for the rapid reduction of local calcium concentrations, enabling the study of calcium signaling dynamics.

Structure Activity Relationship Sar Studies of 4 Methoxy 7 Nitro Indoline Analogues

Impact of Substituent Effects on Photophysical Properties

The photophysical properties of 4-methoxy-7-nitro-indoline analogues, such as their absorption maxima (λmax) and molar extinction coefficients (ε), are critically influenced by the electronic nature of substituents on the aromatic ring. These parameters dictate the efficiency with which the molecule absorbs light at a specific wavelength.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a significant role in modulating the electronic transitions of the chromophore. For instance, the inherent electron-donating nature of the methoxy (B1213986) group at the 4-position of the MNI scaffold is crucial for its enhanced photolysis efficiency compared to the unsubstituted 7-nitroindoline (B34716) (NI) core. This is attributed to the methoxy group's ability to increase the electron density of the aromatic system, which in turn affects the energy of the excited state.

Conversely, the introduction of strongly electron-donating groups can have a detrimental effect. For example, a 4-dimethylamino substituent on the 7-nitroindoline core renders the compound essentially photochemically inert. This is believed to be due to the quenching of the excited state, a phenomenon where the excess electron density provides a non-productive pathway for the excited state to decay back to the ground state without undergoing the desired chemical reaction. Similarly, the introduction of a 4,5-methylenedioxy group also results in a photochemically inert compound, further highlighting the delicate electronic balance required for efficient photolysis.

On the other hand, the introduction of additional electron-withdrawing nitro groups can further modify the photophysical properties. For instance, in 1-acetyl-5,7-dinitroindoline and 1-acetyl-4-methoxy-5,7-dinitroindoline, the presence of the second nitro group leads to an improvement in photolysis efficiency in aqueous solutions compared to the mono-nitro analogue, 1-acyl-4-methoxy-7-nitroindoline.

The following table summarizes the photophysical properties of some 7-nitroindoline analogues:

| Compound | Substituents | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 1-Acetyl-4-methoxy-7-nitroindoline | 4-OCH₃ | ~350 | Not specified |

| 1-Acetyl-7-nitroindoline | None | Not specified | Not specified |

| 1-Acetyl-4-dimethylamino-7-nitroindoline | 4-N(CH₃)₂ | Not specified | Not specified |

| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | 4,5-OCH₂O- | Not specified | Not specified |

| 1-Acetyl-5,7-dinitroindoline | 5-NO₂ | Not specified | Not specified |

| 1-Acetyl-4-methoxy-5,7-dinitroindoline | 4-OCH₃, 5-NO₂ | Not specified | Not specified |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | 5-Br, N-C(S)SEt | 359 | Not specified |

| 5-Bromo-7-nitroindoline-S-propylthiocarbamate | 5-Br, N-C(S)SPr | 352 | Not specified |

| 5-Bromo-7-nitroindoline-S-benzylthiocarbamate | 5-Br, N-C(S)SBn | 346 | Not specified |

Tuning Photoreactivity and Quantum Yield through Structural Modifications

The quantum yield (Φ) of photolysis, which represents the efficiency of a photochemical reaction per absorbed photon, is a critical parameter for caged compounds. Structural modifications to the this compound scaffold have a profound impact on its photoreactivity and quantum yield.

The enhancement of the quantum yield in MNI-caged compounds compared to NI-caged compounds is a prime example of this principle. The 4-methoxy group is reported to improve the photolysis efficiency by more than two-fold. For instance, the quantum yield for the release of L-glutamate from MNI-caged L-glutamate is in the range of 0.065-0.085, which is approximately 2.5 times more efficient than that of NI-caged L-glutamate. rndsystems.comtocris.com

The introduction of a second nitro group to create a dinitroindoline derivative, such as 4-methoxy-5,7-dinitroindoline (MDNI), further enhances the rate of photolysis. However, this increased photoreactivity can come at the cost of reaction cleanliness. Studies on 1-acetyl-5,7-dinitro- and 1-acetyl-4-methoxy-5,7-dinitroindolines have shown that while their photolysis efficiency is improved, they tend to yield mixed photoproducts. nih.govrsc.org This can result in a lower stoichiometric release of the caged molecule, with the yield of L-glutamate from a 4-methoxy-5,7-dinitroindoline conjugate being only 65–77% of the theoretical value. nih.gov

The following table presents a summary of the quantum yields for some 7-nitroindoline derivatives:

| Caged Compound | Substituents | Quantum Yield (Φ) | Notes |

| MNI-caged L-glutamate | 4-OCH₃ | 0.065 - 0.085 | ~2.5-fold more efficient than NI-caged L-glutamate. rndsystems.comtocris.com |

| NI-caged L-glutamate | None | ~0.026 - 0.034 | Baseline for comparison. |

| 4-Dimethylamino-7-nitroindoline analogue | 4-N(CH₃)₂ | Essentially 0 | Photochemically inert due to excited state quenching. researchgate.net |

| 4,5-Methylenedioxy-7-nitroindoline analogue | 4,5-OCH₂O- | Inert | Excessive electron donation leads to non-productive pathways. nih.govrsc.org |

| 4-Methoxy-5,7-dinitroindoline (MDNI) conjugate | 4-OCH₃, 5-NO₂ | Higher than MNI | Increased photolysis rate but with mixed photoproducts and lower stoichiometric release. nih.gov |

Strategies for Enhancing Wavelength Specificity and Photolysis Efficiency

A key goal in the development of caged compounds is to shift their absorption to longer wavelengths, particularly into the near-infrared (NIR) region. This is because longer wavelength light offers deeper tissue penetration and reduced phototoxicity, which are highly desirable for in vivo applications.

One strategy to achieve this is through the extension of the π-conjugated system of the chromophore. While specific examples for the this compound scaffold are not extensively detailed in the provided search results, this is a general and effective approach in the design of phototriggers. By increasing the size of the conjugated system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to a bathochromic (red) shift in the absorption maximum.

Another approach to enhance photolysis efficiency is to optimize the electronic properties of the substituents. As discussed, a delicate balance of electron-donating and electron-withdrawing groups is necessary. The improved efficiency of MNI over NI, and MDNI over MNI, demonstrates that fine-tuning the electronic landscape of the indoline (B122111) ring can significantly boost photoreactivity.

Furthermore, modifications to the leaving group can also influence photolysis efficiency. The development of 7-nitroindoline-S-thiocarbamates represents an alternative to the more common N-acyl-7-nitroindolines. These compounds exhibit distinct photochemical behavior and can be synthesized more efficiently in some cases.

Rational Design of Analogues for Targeted Biological Applications

The rational design of this compound analogues is driven by the specific requirements of the intended biological application. For neurobiological studies, for example, a high quantum yield and rapid release kinetics are paramount to mimic the fast timescale of synaptic transmission. MNI-caged glutamate (B1630785) has been successfully used in this context due to its fast photolysis and pharmacological inertness at glutamate receptors. rndsystems.comtocris.com

For applications requiring deep tissue penetration, the focus is on developing analogues with red-shifted absorption spectra. This involves the synthesis of derivatives with extended π-systems or other structural modifications that push the absorption maximum towards the NIR region.

Furthermore, the biological inertness of the caged compound and its photoproducts is a critical consideration. The caging moiety should not exhibit any biological activity itself, nor should the byproducts of the photolysis reaction be toxic or interfere with the biological process under investigation. The SAR studies help in identifying substituents that not only optimize the photochemical properties but also ensure the biological compatibility of the caged compound and its photolysis products. For instance, while MNI-caged glutamate is largely inert at glutamate receptors, it has been noted to have off-target effects on GABA-A receptors, highlighting the need for careful pharmacological evaluation of new analogues.

The ultimate goal of these rational design strategies is to develop a toolbox of this compound-based phototriggers with a range of photophysical and photochemical properties, allowing researchers to select the optimal caged compound for their specific experimental needs.

Advanced Research Directions and Methodological Enhancements

Exploration of Novel Synthetic Routes for Improved Scalability

The widespread application of 4-Methoxy-7-nitro-indoline in research and potentially in future therapeutic applications necessitates the development of efficient and scalable synthetic routes. Current synthetic strategies for related nitroindoline (B8506331) derivatives can be multi-step and challenging, which may limit the broad availability and cost-effectiveness of this compound. acs.orgfigshare.comnih.gov

Future research in this area is focused on the development of novel synthetic methodologies that are amenable to large-scale production. This includes the exploration of continuous flow chemistry, which has been successfully applied to the synthesis of related compounds like 4-methoxy-2-nitroaniline. google.com Continuous flow reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, all of which are crucial for scalable industrial synthesis.

Furthermore, the investigation of new catalytic systems and greener synthetic pathways will be essential. This could involve the use of more efficient and selective catalysts to reduce the number of synthetic steps and the generation of byproducts. The development of a robust and scalable synthesis will be a critical step in transitioning this compound from a specialized research tool to a more widely accessible chemical probe.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds. pharmasalmanac.combmglabtech.comnih.govresearchgate.netnih.gov The integration of this compound and other caged compounds with HTS platforms presents a powerful approach for identifying novel bioactive molecules and for dissecting complex biological pathways.

The development of HTS assays that incorporate photosensitive compounds is an active area of research. For instance, assays using photoconvertible proteins have been developed to screen for inhibitors of cellular processes like transcription and translation. bmglabtech.com This demonstrates the feasibility of designing HTS protocols that utilize light as a trigger.

Future directions in this area will likely involve the development of specialized HTS platforms designed for the screening of caged compound libraries. These platforms would require the integration of automated liquid handling, microplate readers, and precisely controlled light sources. Such a system would allow for the high-throughput screening of compounds that modulate a specific biological target only after being uncaged by light, providing a powerful tool for identifying compounds with high specificity and for studying the kinetics of biological processes.

| HTS Integration Strategy | Potential Application for this compound | Key Requirements |

| Caged Compound Libraries | Screening for novel drugs that target specific receptors or enzymes with high spatiotemporal control. | Synthesis of diverse libraries of molecules caged with this compound. |

| Photo-inducible Cell-Based Assays | Identifying compounds that modulate cellular signaling pathways in response to a localized and timed release of a bioactive molecule. | Stable cell lines expressing the target of interest and compatibility with automated microscopy and light delivery. |

| Kinetic HTS Assays | Studying the real-time dynamics of protein-protein interactions or enzymatic activity following the rapid release of a caged substrate or inhibitor. | Microplate readers with fast detection capabilities and integrated, programmable light sources. |

Further Refinement of Computational Models for Predictive Design

Computational modeling plays an increasingly important role in understanding and predicting the behavior of chemical compounds. In the context of this compound, computational studies can provide valuable insights into its photochemical properties and guide the design of new and improved caged compounds.

Recent research has utilized computational analysis to investigate the photolysis pathways of related nitroindoline derivatives. For example, quantum chemistry calculations have been used to study the dimerization of nitrosoindoline, a photolysis product, providing a deeper understanding of the reaction mechanism. acs.org

Future advancements in this area will involve the development of more sophisticated computational models that can accurately predict the photodecomposition of this compound and its derivatives. These models could be used to:

Predict the optimal photoactivation wavelengths: This would aid in the design of caged compounds that can be activated with specific wavelengths of light, minimizing off-target effects and allowing for multiplexed experiments.

Estimate quantum yields: The efficiency of the uncaging process is a critical parameter. Computational models that can predict the quantum yield would be invaluable for the rational design of more efficient photolabile protecting groups.

Simulate the interaction with biological targets: Molecular docking and molecular dynamics simulations can be used to predict how the caged compound and its photolysis products interact with proteins and other biological macromolecules. This information can be used to design caged compounds with improved specificity and reduced off-target effects.

Investigation of Alternative Photoactivation Wavelengths for Deeper Penetration

The photoactivation of this compound is typically achieved using ultraviolet (UV) or near-UV light. However, the penetration of these wavelengths into biological tissues is limited, which can be a significant drawback for in vivo applications. The investigation of alternative photoactivation wavelengths, particularly in the near-infrared (NIR) region, is a key area of research.

One promising approach is the use of two-photon excitation (2PE). 2PE utilizes the simultaneous absorption of two lower-energy photons to excite the molecule, which can be achieved using a focused laser beam in the NIR range. MNI-caged compounds, including those derived from this compound, have been shown to be amenable to two-photon uncaging, with an excitation maximum around 720 nm. ucdavis.edufrontiersin.orgnih.govnih.gov This technique offers several advantages over single-photon excitation, including:

Deeper tissue penetration: NIR light is less scattered and absorbed by biological tissues, allowing for the photoactivation of caged compounds at greater depths.

Reduced phototoxicity: The use of lower-energy photons minimizes the risk of photodamage to cells and tissues.

Higher spatial resolution: The non-linear nature of two-photon absorption confines the uncaging event to a small focal volume, providing sub-micron spatial precision.

| Photoactivation Method | Wavelength Range | Advantages | Disadvantages |

| Single-Photon Excitation | UV/Near-UV (e.g., 350 nm) | High quantum efficiency, simpler instrumentation. | Limited tissue penetration, potential for phototoxicity. |

| Two-Photon Excitation | Near-Infrared (e.g., 720 nm) | Deeper tissue penetration, reduced phototoxicity, high spatial resolution. | Requires more complex and expensive laser systems. |

| Near-Infrared (NIR) Uncaging | NIR (e.g., >800 nm) | Maximizes tissue penetration and minimizes photodamage. | Requires the development of new photolabile protecting groups with high NIR absorption cross-sections. |

The development of new caged compounds with improved two-photon absorption cross-sections and red-shifted activation spectra is an ongoing area of research. The goal is to develop probes that can be efficiently activated with longer wavelength NIR light, further enhancing their utility for in vivo studies.

Synergistic Applications in Photopharmacology and Optogenetics

The precise spatiotemporal control offered by this compound and other caged compounds makes them ideal tools for synergistic applications in the rapidly evolving fields of photopharmacology and optogenetics.

Photopharmacology aims to control the activity of drugs with light. Caged compounds are a key enabling technology in this field, allowing for the targeted activation of a therapeutic agent at a specific site in the body and at a precise time. nih.govacs.org This approach has the potential to reduce off-target side effects and improve the efficacy of treatments for a wide range of diseases. For example, the in vivo photoactivation of caged opioids has been shown to produce localized analgesia without the systemic side effects typically associated with these drugs. nih.gov

Optogenetics is a technique that uses light to control the activity of genetically modified neurons. While optogenetics is a powerful tool, it can be complemented by the use of caged neurotransmitters. The integration of caged compounds with optogenetic manipulations allows for the dissection of complex neural circuits with unprecedented precision. nih.gov For example, researchers can use optogenetics to activate a specific population of neurons while simultaneously using a caged compound to locally release a neurotransmitter, allowing them to study the effects of specific synaptic inputs on neuronal activity.

The synergy between caged compounds, photopharmacology, and optogenetics is a powerful paradigm for modern neuroscience research. The continued development of novel caged compounds, including those based on this compound, will undoubtedly lead to new discoveries and a deeper understanding of the complexities of the brain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.